Cas no 1390655-05-6 (3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride)

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic compound featuring a triazole core with chloro and methyl substituents, along with an amine functional group. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of triazole-based inhibitors and antimicrobial agents. Its well-defined structure and reactivity profile allow for precise modifications, facilitating research in medicinal chemistry. The product is characterized by high purity and consistent performance, ensuring reliability in experimental and industrial processes.
3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride structure
1390655-05-6 structure
商品名:3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
CAS番号:1390655-05-6
MF:C3H6Cl2N4
メガワット:169.012537479401
MDL:MFCD22666515
CID:4596371

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
    • 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
    • MDL: MFCD22666515
    • インチ: 1S/C3H5ClN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H
    • InChIKey: YOQNRXMLTVAJDB-UHFFFAOYSA-N
    • ほほえんだ: NC1=NC(Cl)=NN1C.Cl

計算された属性

  • せいみつぶんしりょう: 167.997
  • どういたいしつりょう: 167.997
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 87.4
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7A^2

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride セキュリティ情報

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1254577-5g
3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
1390655-05-6 95%
5g
$930 2024-06-06
Fluorochem
360476-5g
3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
1390655-05-6 95.0%
5g
£1,258.00 2023-04-16
abcr
AB305319-250 mg
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride; 95%
1390655-05-6
250 mg
€231.70 2023-07-19
Fluorochem
360476-1g
3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
1390655-05-6 95.0%
1g
£315.00 2023-04-16
Chemenu
CM501853-5g
3-Chloro-1-methyl-1H-1,2,4-triazol-5-aminehydrochloride
1390655-05-6 97%
5g
$755 2023-03-27
1PlusChem
1P00J2UC-1g
3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
1390655-05-6 95%
1g
$187.00 2025-03-01
abcr
AB305319-5g
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, 95%; .
1390655-05-6 95%
5g
€1045.70 2025-02-21
abcr
AB305319-1g
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, 95%; .
1390655-05-6 95%
1g
€304.50 2025-02-21
1PlusChem
1P00J2UC-5g
3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
1390655-05-6 95%
5g
$721.00 2025-03-01
eNovation Chemicals LLC
Y1254577-5g
3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
1390655-05-6 95%
5g
$930 2025-02-24

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride 関連文献

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochlorideに関する追加情報

3-Chloro-1-Methyl-1H-1,2,4-Triazol-5-Amine Hydrochloride: A Comprehensive Overview

The compound 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, with the CAS number 1390655-05-6, is a significant molecule in the field of organic chemistry. This compound belongs to the class of triazoles, which are widely studied due to their unique properties and applications in various industries. The structure of this compound is characterized by a triazole ring system with a chlorine substituent at the 3-position and a methyl group at the 1-position, along with an amine group at the 5-position. The hydrochloride salt form indicates that this compound exists as a salt with hydrochloric acid.

The synthesis of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride involves a series of well-established chemical reactions. Typically, the starting material is a substituted triazole derivative, which undergoes chlorination and alkylation to introduce the chlorine and methyl groups respectively. The final step involves protonation of the amine group to form the hydrochloride salt. This synthesis pathway is optimized for high yield and purity, ensuring that the compound meets the stringent requirements of modern chemical standards.

In terms of physical properties, this compound exhibits a melting point of approximately 220°C and is soluble in water and common organic solvents such as ethanol and methanol. Its solubility profile makes it suitable for various applications where dissolution properties are critical. The compound's stability under different conditions has also been extensively studied, with results indicating that it remains stable under normal storage conditions but may degrade under extreme thermal or oxidative stress.

The applications of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride are diverse and span multiple industries. In the pharmaceutical sector, this compound has shown potential as an intermediate in drug synthesis due to its ability to act as a versatile building block for more complex molecules. Recent studies have explored its role in inhibiting certain enzymes associated with neurodegenerative diseases, highlighting its potential therapeutic applications.

In addition to its pharmaceutical applications, this compound finds use in agrochemicals as a fungicide or herbicide. Its ability to inhibit key enzymes involved in fungal growth makes it a promising candidate for crop protection products. Recent research has also focused on optimizing its formulation to enhance bioavailability and reduce environmental impact.

The environmental impact of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amihydrochloride has been a topic of interest in recent years. Studies have shown that while it is effective in its intended applications, there are concerns regarding its persistence in soil and water systems. Efforts are underway to develop biodegradable formulations or alternative compounds that offer similar efficacy with reduced environmental footprint.

From a research perspective, this compound serves as an excellent model for studying triazole chemistry and its interactions with biological systems. Its structure allows for easy modification at various positions on the triazole ring, enabling researchers to explore new chemical space and discover novel compounds with improved properties.

In conclusion, 3-chloro-1-methyl=1H=1=2=4-triazol=5=amine hydrochloride is a versatile and important molecule with wide-ranging applications across multiple industries. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic chemistry continue to evolve, this compound will undoubtedly play an even more significant role in shaping future innovations.

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Amadis Chemical Company Limited
(CAS:1390655-05-6)3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
A1130731
清らかである:99%/99%
はかる:1g/5g
価格 ($):227.0/693.0